Cas no 1172738-30-5 (N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide)

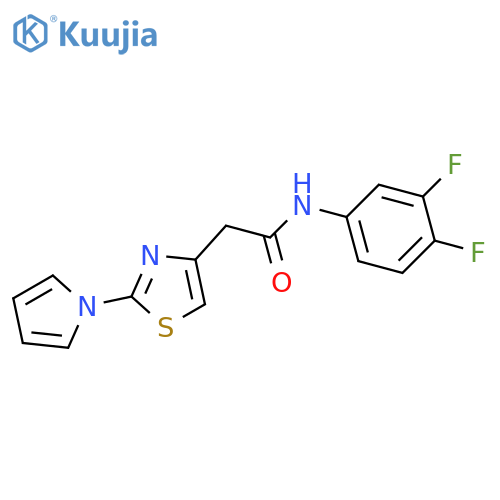

1172738-30-5 structure

商品名:N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide

CAS番号:1172738-30-5

MF:C15H11F2N3OS

メガワット:319.32914853096

CID:6567161

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide

- N-(3,4-difluorophenyl)-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

-

- インチ: 1S/C15H11F2N3OS/c16-12-4-3-10(7-13(12)17)18-14(21)8-11-9-22-15(19-11)20-5-1-2-6-20/h1-7,9H,8H2,(H,18,21)

- InChIKey: RJYFQQDJGQWMEO-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C(F)C(F)=C1)(=O)CC1=CSC(N2C=CC=C2)=N1

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5679-0057-2mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-3mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-20mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-25mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-5mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-15mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-30mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-10μmol |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-10mg |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5679-0057-20μmol |

N-(3,4-difluorophenyl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide |

1172738-30-5 | 20μmol |

$79.0 | 2023-09-09 |

N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

1172738-30-5 (N-(3,4-difluorophenyl)-2-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-ylacetamide) 関連製品

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量